
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a carboxylic acid group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both the chlorine and trifluoromethyl groups in a single step.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid may involve large-scale vapor-phase reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic Acid
The synthesis of this compound typically involves the introduction of trifluoromethyl groups into isonicotinic acid derivatives. The trifluoromethyl group enhances the biological activity of the compound, making it a desirable candidate in agricultural and medicinal chemistry. Various synthetic pathways have been reported, often utilizing chlorination and fluorination techniques to achieve the desired molecular structure .
Agrochemical Applications
This compound and its derivatives have shown significant promise in the agrochemical sector. The trifluoromethyl group contributes to improved herbicidal and insecticidal properties. For instance:
- Herbicides : Compounds derived from this structure have been developed as selective herbicides effective against a range of weeds while minimizing harm to crops. The unique electronegativity of the trifluoromethyl moiety allows for enhanced herbicidal activity .
- Insecticides : Some derivatives have been utilized in the formulation of insect growth regulators (IGRs), which are designed to disrupt the life cycle of pests, thereby controlling their populations effectively .
Pharmaceutical Applications
In pharmaceuticals, this compound has been explored for its potential therapeutic applications:
- Antimicrobial Agents : Research indicates that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-cancer Properties : Some studies have suggested that compounds with similar structures may possess anti-cancer activities, although further clinical trials are necessary to confirm these effects .
Case Study 1: Herbicide Development
A study demonstrated the efficacy of a derivative of this compound as a herbicide. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an effective crop protection agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized derivatives. In vitro tests revealed that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting their potential use in developing new antimicrobial therapies .
Data Tables
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is largely influenced by the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the chlorine and trifluoromethyl groups on the pyridine ring can enhance its stability and influence its interaction with various biological targets .
Biological Activity
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6ClF3N2O2
- Molecular Weight : 236.59 g/mol
This compound features a pyridine ring with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including resistant strains, showing promising results.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Mycobacterium tuberculosis | 4 |
The compound's effectiveness against Mycobacterium tuberculosis positions it as a potential candidate for further development in tuberculosis treatment protocols .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate receptors associated with inflammatory pathways, thereby reducing cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isonicotinic acid scaffold can significantly influence its potency and selectivity.
Table 2: Structure-Activity Relationship Insights
Substituent | Impact on Activity |
---|---|
Trifluoromethyl | Increased lipophilicity and potency |
Chlorine at Position 3 | Enhanced antimicrobial activity |
Methyl at Position 2 | Improved anti-inflammatory properties |
Properties
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOMQZABRDQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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